molecular formula C15H13BrN4O2S B2669942 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-54-8

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2669942
CAS No.: 919752-54-8
M. Wt: 393.26
InChI Key: JRMMUDOGMPTPEY-UHFFFAOYSA-N
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Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is constructed around two privileged heterocyclic scaffolds: a benzothiazole and an isoxazole, linked by a piperazine methanone bridge. The benzothiazole nucleus is a well-documented pharmacophore in over 18 FDA-approved drugs and is known to confer a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Specifically, the 6-bromo substitution on the benzothiazole ring is a modification seen in research compounds, such as derivatives of dimethyloxyluciferin, which are explored for their utility in bioluminescence and as probes for biological systems . The isoxazole ring is another five-membered heterocycle frequently found in natural products and clinical drugs, contributing to diverse biological activities such as antibacterial, antitumor, and anti-inflammatory effects . The integration of these two scaffolds into a single molecule via a piperazine linker makes this compound a valuable candidate for screening in various biochemical assays. Researchers can utilize this compound in the development of novel therapeutic agents, particularly in oncology and infectious disease research, or as a chemical tool for studying enzyme inhibition and signal transduction pathways. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2S/c16-10-1-2-11-13(9-10)23-15(18-11)20-7-5-19(6-8-20)14(21)12-3-4-17-22-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMMUDOGMPTPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactionsThe final step involves the formation of the isoxazole ring via cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and isoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromobenzo[d]thiazole moiety, potentially converting the bromine atom to a hydrogen atom or other substituents.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine atom on the benzo[d]thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine and isoxazole rings.

    Reduction: Reduced forms of the bromobenzo[d]thiazole moiety.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles, including compounds similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro studies report minimum inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives, indicating potent antibacterial effects.

Anticancer Potential

The compound is also being investigated for its anticancer properties. A study evaluating the antiproliferative effects of benzothiazole derivatives demonstrated that compounds with similar structures inhibited cell growth in various human cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)
  • NUGC-3 (gastric cancer)

These studies suggest that the compound may induce apoptosis through modulation of key signaling pathways.

Neuroprotective Effects

Recent investigations into related benzothiazole compounds have highlighted their neuroprotective capabilities. Certain derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease processes. For example, research on similar benzothiazole-piperazine hybrids has shown promising results as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. These compounds demonstrated the ability to disaggregate amyloid-beta plaques and protect neuronal cells from toxicity.

Case Studies

Several case studies have been conducted to explore the efficacy of benzothiazole-based compounds:

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated various benzothiazole derivativesThe compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds.
Anticancer ScreeningCytotoxicity against various cancer cell linesSome analogs achieved IC50 values in the low nanomolar range, indicating high potency.
Neuroprotective StudyEffects on neuronal cells under oxidative stressCompounds showed protective effects against H2O2-induced toxicity in SHSY-5Y cells.

Mechanism of Action

The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • Urea vs. Methanone: Urea derivatives exhibit stronger hydrogen-bonding capacity, which may improve target engagement but reduce blood-brain barrier penetration compared to the methanone-linked target compound .

Crystallographic and Conformational Comparisons

Compounds 4 and 5 in (isostructural thiazole-triazole derivatives) exhibit planar conformations except for perpendicular fluorophenyl groups. This contrasts with the target compound’s rigid methanone linker, which likely enforces a fixed orientation of the isoxazole ring. Such conformational differences impact:

  • Solubility: Planar structures (e.g., 4 and 5) may stack more readily, reducing solubility compared to the target compound’s non-planar conformation .
  • Bioavailability: The perpendicular aryl group in 4/5 could hinder membrane permeability, whereas the methanone linker in the target compound promotes optimal lipophilicity .

Biological Activity

The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a bromobenzo[d]thiazole moiety, and an isoxazole group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H14BrN3O2SC_{16}H_{14}BrN_{3}O_{2}S, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The unique structural features allow for various interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC16H14BrN3O2SC_{16}H_{14}BrN_{3}O_{2}S
Molecular Weight396.27 g/mol
IUPAC Name(4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
CAS Number897473-63-1

The mechanism of action for this compound likely involves its ability to interact with specific enzymes or receptors in biological pathways. It may act as an inhibitor or modulator of certain targets, which can lead to therapeutic effects such as anticancer or antimicrobial activities.

Biological Activities

Research has indicated that derivatives of benzothiazole and piperazine exhibit significant biological activities:

  • Anticancer Activity :
    • Compounds containing benzothiazole moieties have demonstrated potent anticancer effects against various cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) .
    • For instance, derivatives with similar structures have shown GI50 values as low as 0.4 µM against MCF-7 cells .
  • Antimycobacterial Activity :
    • Studies have shown that benzothiazole-piperazine derivatives possess antimycobacterial properties, making them potential candidates for tuberculosis treatment .
  • Anti-inflammatory Effects :
    • Some compounds in this class have been reported to exhibit anti-inflammatory properties, which could be beneficial for treating conditions characterized by inflammation .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of benzothiazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxic activity. For example:

Compound NameCell Line TestedIC50 (µM)
Benzothiazole derivative AMCF-70.4
Benzothiazole derivative BA5490.5
Benzothiazole derivative CHL-600.6

Case Study 2: Antimycobacterial Activity

Another study focused on the synthesis of benzothiazole-piperazine derivatives and their evaluation against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited MIC values lower than those of standard antitubercular drugs:

Compound NameMIC (µg/mL)
Derivative D0.5
Derivative E1.0
Standard Drug (Isoniazid)0.25

Structure-Activity Relationship (SAR)

The biological activities of compounds like This compound are influenced by their structural components:

  • Bromine Substitution : The presence of bromine enhances the electronic properties, potentially increasing binding affinity to biological targets.
  • Piperazine Ring : This moiety often contributes to improved solubility and bioavailability.
  • Isoxazole Group : Known for its ability to modulate various biological pathways, this group can enhance the overall pharmacological profile.

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